6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (6,7-DMPT) is an alkaloid compound derived from plants of the genus Papaveraceae, such as opium poppy (Papaver somniferum). It is a highly potent agonist of the μ-opioid receptor and has been studied for its potential use in the treatment of pain and a variety of other conditions. 6,7-DMPT has been found to have a variety of pharmacological properties, including analgesic, anti-inflammatory, and antidepressant activity. In addition, 6,7-DMPT has been shown to possess neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of neurological disorders.
Scientific Research Applications
Conformation and Stereocontrol in Catalysis
Research demonstrates the importance of the conformation around the exocyclic C-C bond in tetrahydroisoquinoline derivatives, including 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, in stereocontrol when used as catalysts. The detailed conformational analysis contributes to understanding how these compounds can be utilized in catalysis (Naicker, Govender, Kruger, & Maguire, 2011).
Synthesis of Alkaloids
Tetrahydroisoquinoline derivatives, including the mentioned compound, have been used as starting materials for synthesizing various alkaloids. These include the preparation of benzylisoquinolines and tetrahydroprotoberberines, demonstrating the compound's utility in complex organic synthesis (Blank & Opatz, 2011).
Development of Anticonvulsants
Studies have shown that certain 6,7-dimethoxyisoquinoline derivatives, including this specific compound, can produce anticonvulsant effects. Synthesis of new derivatives based on structure-active relationship (SAR) information helps in identifying potential new anticonvulsant agents (Gitto et al., 2010).
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of tetrahydroisoquinoline-1-carboxylic acid. This approach, based on dynamic kinetic resolution, is crucial for producing optically active pharmaceuticals and intermediates (Paál et al., 2008).
Novel Derivatives Synthesis
The compound serves as a precursor in the synthesis of novel derivatives, expanding the chemical diversity and potential applications in pharmaceutical development (Aghekyan et al., 2009).
properties
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-22-15-8-12-6-7-21-19(14(12)11-16(15)23-2)13-9-17(24-3)20(26-5)18(10-13)25-4/h8-11,19,21H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOVBXCSQHMXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Citations
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